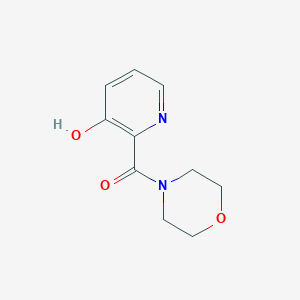

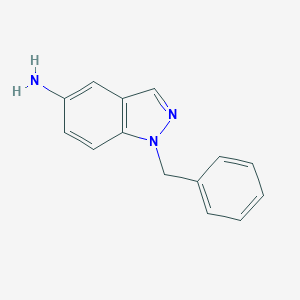

1-Benzyl-1H-indazol-5-amine

Übersicht

Beschreibung

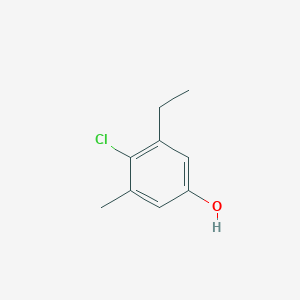

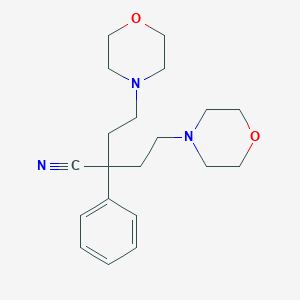

“1-Benzyl-1H-indazol-5-amine” is a chemical compound with the molecular formula C14H13N3 . It has an average mass of 223.273 Da and a monoisotopic mass of 223.110947 Da .

Synthesis Analysis

The synthesis of indazole-containing compounds, including 1-Benzyl-1H-indazol-5-amine, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . For example, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid was synthesized and evaluated for antihypertensive potential .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-1H-indazol-5-amine consists of 14 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms . It has a density of 1.2±0.1 g/cm3 and a molar refractivity of 68.3±0.5 cm3 .

Chemical Reactions Analysis

Indazole-containing compounds, including 1-Benzyl-1H-indazol-5-amine, have a broad range of chemical and biological properties . They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Physical And Chemical Properties Analysis

1-Benzyl-1H-indazol-5-amine has a boiling point of 441.6±28.0 °C at 760 mmHg and a flash point of 220.9±24.0 °C . It has a vapour pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 69.9±3.0 kJ/mol . The compound has a polar surface area of 44 Å2 and a polarizability of 27.1±0.5 10-24 cm3 .

Wissenschaftliche Forschungsanwendungen

Indazoles, in general, are key components to functional molecules that are used in a variety of everyday applications . They are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted indazoles is of strategic importance .

Pharmacological Applications

Summary of Application

Indazole derivatives are known to possess a wide range of pharmacological activities . They are used in the synthesis of various drugs due to their diverse biological activities .

Methods of Application

Indazole derivatives are synthesized and then tested for their biological activity. The specific methods of synthesis and testing depend on the desired biological activity .

Results or Outcomes

Indazole derivatives have been found to have anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . Specific indazole-based compounds have been used as anticancer drugs for the treatment of various types of cancer .

Protein Kinase Inhibitors

Summary of Application

Indazole derivatives have been used as protein kinase inhibitors, which are important in the treatment of cancer .

Methods of Application

Indazole derivatives are synthesized and then tested for their ability to inhibit specific protein kinases .

Results or Outcomes

Several indazole-based compounds have been developed as protein kinase inhibitors. For example, the drugs axitinib, linifanib, niraparib, and pazopanib, which contain an indazole core, are used for the targeted treatment of lung, breast, colon, and prostate cancers .

Synthesis of Functional Molecules

Summary of Application

Indazoles are key components of functional molecules used in a variety of everyday applications .

Methods of Application

Indazoles are incorporated into larger molecules during their synthesis to provide specific properties .

Results or Outcomes

The incorporation of indazoles into larger molecules can result in a wide range of properties, depending on the specific indazole derivative and the other components of the molecule .

Anti-Inflammatory Agents

Summary of Application

Indazole derivatives have been found to possess anti-inflammatory properties .

Methods of Application

New 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential .

Results or Outcomes

Certain indazole derivatives have shown high anti-inflammatory activity along with minimum ulcerogenic potential .

Antimicrobial Agents

Summary of Application

Indazole derivatives have been found to possess antimicrobial properties .

Methods of Application

Indazole derivatives are synthesized and then tested for their antimicrobial activity .

Results or Outcomes

Certain indazole derivatives have shown significant antimicrobial activity .

Anti-HIV Agents

Summary of Application

Indazole derivatives have been found to possess anti-HIV properties .

Methods of Application

Indazole derivatives are synthesized and then tested for their anti-HIV activity .

Results or Outcomes

Certain indazole derivatives have shown significant anti-HIV activity .

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 1-Benzyl-1H-indazol-5-amine are not mentioned in the search results, indazole-containing compounds have been the subject of ongoing research due to their wide range of medicinal applications . Further exploration of the medicinal properties of indazole, including 1-Benzyl-1H-indazol-5-amine, is expected in the future .

Eigenschaften

IUPAC Name |

1-benzylindazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-13-6-7-14-12(8-13)9-16-17(14)10-11-4-2-1-3-5-11/h1-9H,10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUSMTPKYUILPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178558 | |

| Record name | 1H-Indazol-5-amine, 1-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1H-indazol-5-amine | |

CAS RN |

23856-21-5 | |

| Record name | 1-(Phenylmethyl)-1H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23856-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-5-amine, 1-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023856215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-5-amine, 1-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.